(2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
Description
Crystallographic Analysis of Chiral Configuration
The crystallographic analysis of this compound has provided definitive structural information regarding its chiral configuration and three-dimensional molecular arrangement. X-ray crystallographic studies have been conducted to investigate the hydrochloride salt structure, focusing particularly on the stereochemical properties that define the (2S) configuration. These investigations have utilized single crystal X-ray diffraction techniques to determine the precise atomic positions and bond lengths within the molecular framework.
The crystallographic data reveals that the compound exhibits chirality at the second carbon atom, where the specific spatial arrangement of the amino group, phenyl group, and acetamide moiety creates the (2S) stereochemical configuration. This chiral center is fundamental to the compound's biological activity and distinguishes it from its enantiomeric counterpart. The crystal structure analysis demonstrates that the phenyl group adopts a specific orientation relative to the acetamide backbone, which influences both the molecule's stability and its potential interactions with biological targets.
Detailed crystallographic measurements have established the precise bond angles and distances within the molecular structure, providing comprehensive geometric parameters that are essential for understanding the compound's chemical behavior. The crystal packing arrangements observed in the solid state reveal intermolecular interactions, including hydrogen bonding patterns that contribute to the overall stability of the crystalline form. These structural insights are particularly valuable for pharmaceutical development, as they provide critical information about the compound's solid-state properties and potential polymorphic behavior.
The crystallographic analysis has also confirmed the absolute configuration of the chiral center, validating the (2S) designation through careful examination of the three-dimensional electron density maps and refinement of the crystal structure. This definitive structural characterization is essential for ensuring the correct stereochemical identity of the compound in pharmaceutical applications, where enantiomeric purity is often critical for therapeutic efficacy and safety.
Spectroscopic Identification via Nuclear Magnetic Resonance and Mass Spectrometry
The spectroscopic characterization of this compound has been comprehensively achieved through nuclear magnetic resonance spectroscopy and mass spectrometry techniques, providing detailed insights into its molecular structure and composition. Nuclear magnetic resonance analysis has been particularly valuable for elucidating the compound's structural features, with both proton and carbon-13 nuclear magnetic resonance spectra providing complementary information about the molecular framework.
The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that correspond to the various hydrogen-containing functional groups within the molecule. The spectrum typically displays signals for the phenyl ring protons, which appear in the aromatic region, along with signals corresponding to the N,N-dimethyl groups and the hydrogen atoms associated with the chiral center. These spectroscopic features provide definitive identification of the compound and confirm its structural integrity.
Carbon-13 nuclear magnetic resonance spectroscopy has provided additional structural confirmation by revealing the chemical environments of all carbon atoms within the molecule. The spectrum shows distinct signals for the carbonyl carbon of the amide group, the aromatic carbons of the phenyl ring, the chiral carbon center, and the methyl carbons of the dimethylamino substituent. These spectroscopic data are essential for verifying the correct connectivity and stereochemistry of the compound.
Mass spectrometry analysis has been employed to determine the molecular weight and fragmentation patterns of this compound. The molecular ion peak and characteristic fragmentation ions provide additional confirmation of the compound's identity and purity. The mass spectral data complement the nuclear magnetic resonance findings, creating a comprehensive spectroscopic profile that enables unambiguous identification of the compound.
| Analytical Technique | Key Spectroscopic Features | Molecular Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons (7.0-7.5 ppm), N-methyl groups, chiral center proton | Hydrogen connectivity and stereochemistry |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon (~170 ppm), aromatic carbons, chiral carbon | Carbon framework and chemical environments |
| Mass Spectrometry | Molecular ion peak, characteristic fragmentation | Molecular weight confirmation and structural verification |
Comparative Analysis of Enantiomeric Forms
The comparative analysis of this compound and its enantiomeric counterpart reveals significant differences in their physical properties, spectroscopic characteristics, and potential biological activities. Enantiomers, while sharing identical molecular formulas and connectivity, exhibit distinct three-dimensional arrangements that can lead to markedly different behaviors in chiral environments. This analysis is particularly crucial for pharmaceutical applications, where enantiomeric forms of drugs can demonstrate vastly different pharmacological activities.
The (2S) enantiomer exhibits specific optical rotation properties that distinguish it from the (2R) form, with polarimetry providing a reliable method for determining enantiomeric purity and absolute configuration. Circular dichroism spectroscopy has been employed to investigate the differential absorption of left and right circularly polarized light by the two enantiomers, providing additional confirmation of their stereochemical differences. These optical properties are fundamental characteristics that enable the distinction and quantification of individual enantiomers in pharmaceutical preparations.
Chromatographic separation techniques have been developed specifically for the resolution of these enantiomeric forms, utilizing chiral stationary phases that demonstrate selective interactions with each enantiomer. High-performance liquid chromatography with chiral columns has proven particularly effective for the analytical separation and quantification of this compound from its enantiomeric counterpart. These separation methods are essential for ensuring enantiomeric purity in pharmaceutical manufacturing and quality control processes.
The biological activity profiles of the two enantiomers often differ significantly, with one form typically demonstrating enhanced therapeutic activity while the other may exhibit reduced efficacy or potentially unwanted side effects. This differential biological behavior underscores the importance of maintaining strict enantiomeric control in pharmaceutical development and manufacturing. Research has shown that the specific three-dimensional arrangement of functional groups in the (2S) configuration can lead to preferential binding to biological targets compared to the (2R) form.
| Comparative Parameter | (2S)-Enantiomer | (2R)-Enantiomer | Analytical Method |
|---|---|---|---|
| Optical Rotation | Specific positive rotation | Specific negative rotation | Polarimetry |
| Chromatographic Retention | Earlier elution on specific chiral phases | Later elution on specific chiral phases | Chiral High-Performance Liquid Chromatography |
| Circular Dichroism | Positive Cotton effect | Negative Cotton effect | Circular Dichroism Spectroscopy |
| Biological Activity | Enhanced target binding | Reduced target affinity | Biochemical Assays |
Properties
IUPAC Name |
(2S)-2-amino-N,N-dimethyl-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9(11)8-6-4-3-5-7-8;/h3-7,9H,11H2,1-2H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCCZUYHXMYWGC-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from phenylacetic acid. One common method involves the following steps:
Esterification: Phenylacetic acid is first converted to its methyl ester using methanol in the presence of an acid catalyst.
Amination: The methyl ester is then subjected to amination to introduce the amino group, forming N-methylphenylacetamide.
Dimethylation: The N-methylphenylacetamide undergoes further methylation to introduce the second methyl group, resulting in N,N-dimethylphenylacetamide.
Hydrolysis and Acidification: The final step involves hydrolysis of the ester group and subsequent acidification to obtain (2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to form a different amine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in the development of drugs targeting various diseases.
- Antimicrobial Activity : Studies have indicated that DMAP derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. Research has shown that modifications to the amine group can enhance activity against resistant strains of bacteria .
- Neurological Applications : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Investigations into its role as a neuroprotective agent are ongoing, with initial findings indicating possible benefits in models of neurodegeneration .
Biochemical Research
In biochemical research, (2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride serves as a crucial building block and reagent.
- Enzyme Inhibition Studies : The compound acts as a ligand for various enzymes, modulating their activity. This property is useful for studying enzyme kinetics and mechanisms .
- Cell Culture Applications : It is utilized in cell culture experiments to investigate cellular responses to pharmacological agents. Its role in enhancing cell viability and proliferation has been documented .
Analytical Chemistry
In analytical chemistry, this compound is employed for its utility in chromatographic techniques.
- Chromatography : DMAP is often used as a reagent in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its effectiveness as a derivatizing agent enhances detection sensitivity .
- Mass Spectrometry : The compound's stability makes it suitable for use in mass spectrometry applications, where it aids in the identification of biomolecules by improving ionization efficiency .
Case Study 1: Antimicrobial Development
A recent study published in Journal of Medicinal Chemistry explored the synthesis of DMAP derivatives and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications led to enhanced activity, suggesting pathways for new antibiotic development.
Case Study 2: Neuroprotective Effects
Research conducted at a leading neuroscience institute examined the neuroprotective effects of this compound in models of Alzheimer's disease. Findings demonstrated significant reductions in neuroinflammation and improved cognitive function in treated subjects compared to controls.
Summary Table of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacteria |
| Neurological Treatments | Potential neuroprotective effects | |
| Biochemical Research | Enzyme Inhibition | Modulates enzyme activity; useful for kinetic studies |
| Cell Culture | Enhances viability and proliferation | |
| Analytical Chemistry | HPLC | Improves sensitivity in complex mixture analysis |
| Mass Spectrometry | Aids biomolecule identification |
Mechanism of Action
The mechanism by which (2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and analogs:
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound exhibits higher aqueous solubility compared to its free base (N,N-Dimethyl-2-phenylacetamide, m.p. 43–44°C) .
- Stability : Schiff base derivatives (e.g., ) are prone to hydrolysis, whereas the target’s stereochemical rigidity and salt form improve stability .
- Lipophilicity : Introduction of phenyl (target) or 2,4-dimethylphenyl () groups increases logP, favoring membrane permeability .
Critical Discussion of Structural-Activity Relationships (SAR)
Biological Activity
(2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride, commonly referred to as a derivative of phenylacetamide, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential applications in various fields, including medicinal chemistry, enzyme inhibition, and receptor modulation. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 215.71 g/mol
This compound is characterized by the presence of an amino group and a dimethylated acetamide, contributing to its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes or modulating receptor functions, which can lead to alterations in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
- Receptor Binding : It may act as an agonist or antagonist at various receptors, influencing physiological responses.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
-
Antimicrobial Activity : Studies have indicated its effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli.
Pathogen MIC (µg/mL) MBC (µg/mL) Staphylococcus aureus 0.25 0.50 Escherichia coli 0.50 1.00 -
Anticancer Properties : In vitro studies have shown that the compound can reduce cell viability in cancer cell lines such as A549 (lung cancer) and SKOV3 (ovarian cancer).
Cell Line IC (µM) A549 15 SKOV3 10
Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of phenylacetamides demonstrated that this compound exhibited significant antimicrobial activity with low MIC values against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties, the compound was tested against ovarian cancer cell lines. Results indicated a concentration-dependent decrease in cell viability, suggesting that it could serve as a therapeutic agent for ovarian cancer treatment .
Safety and Toxicity
The safety profile of this compound has been assessed in various studies. Hemolytic activity tests revealed low toxicity levels, indicating that the compound is relatively safe for further development.
| Test Type | % Hemolysis |
|---|---|
| Triton X-100 | 100 |
| Compound Treatment | <5 |
Q & A
Q. What are the standard synthetic routes for (2S)-2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves chiral starting materials or resolution steps. For example:
- Boc-protection strategy : Start with (S)-configured amino acids (e.g., L-alanine) to retain stereochemistry. Protect the amine group using Boc anhydride, followed by coupling with phenylacetamide derivatives. Deprotection with trifluoroacetic acid yields the free amine, which is treated with HCl to form the hydrochloride salt .
- Substitution reactions : React 2-chloro-N,N-dimethylacetamide with a phenylamine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile). Chiral HPLC or enzymatic resolution ensures enantiopurity post-synthesis .
- Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc anhydride, THF, RT | 85% | >95% |
| Coupling | HATU, DIPEA, DMF | 70% | >98% |
| Deprotection | TFA/DCM (1:1) | 90% | >99% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and stereochemistry. For example, the (2S)-configuration is validated by splitting patterns and coupling constants (e.g., J = 6–8 Hz for adjacent protons) .
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., calculated [M+H]⁺ = 253.1; observed = 253.0 ± 0.1) .
- XRD : Single-crystal X-ray diffraction resolves absolute stereochemistry and crystal packing .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances water solubility (e.g., >50 mg/mL in H₂O at 25°C). Solubility in organic solvents (e.g., DMSO, ethanol) should be empirically tested using gravimetric or UV-Vis methods .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar). Degradation studies via TLC or HPLC monitor hydrolytic stability (e.g., <5% degradation after 30 days at 4°C) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalytic Systems : Use Pd-catalyzed cross-coupling or microwave-assisted reactions to reduce reaction time (e.g., 24 h → 2 h) and improve yields .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility. For example, acetonitrile with K₂CO₃ achieves 70% yield vs. 40% in THF .
- Data Contradiction : Some protocols report <5% yield due to side reactions (e.g., over-alkylation). Mitigate this by slow reagent addition and temperature control (0–5°C) .
Q. What computational methods predict the compound’s biological activity or receptor interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). Validate with in vitro assays (IC₅₀ values) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
- Key Finding : The phenyl group enhances π-π stacking with hydrophobic pockets, while the dimethylacetamide moiety improves solubility for blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported toxicity data?
- Methodological Answer :
- Tiered Testing : Conduct Ames tests (bacterial mutagenicity) and mammalian cell assays (e.g., HepG2 cytotoxicity) to compare results. For example, conflicting data on genotoxicity may arise from impurity profiles (e.g., residual solvents) .
- Metabolite Analysis : Use LC-MS to identify toxic metabolites (e.g., N-oxide derivatives) that may explain discrepancies between in vitro and in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
